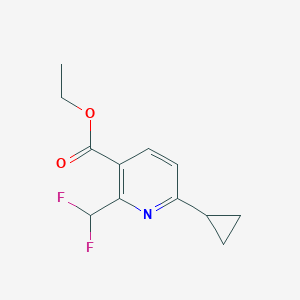

Ethyl 6-cyclopropyl-2-(difluoromethyl)nicotinate

Description

Chemical Identity and Structural Characterization of Ethyl 6-Cyclopropyl-2-(Difluoromethyl)Nicotinate

Systematic Nomenclature and Regulatory Identifiers

This compound is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as ethyl 6-cyclopropyl-2-(difluoromethyl)pyridine-3-carboxylate. This nomenclature reflects the pyridine ring’s substitution pattern: a cyclopropyl group at carbon 6, a difluoromethyl group at carbon 2, and an ethyl ester at carbon 3. The compound’s regulatory identifiers include the CAS Registry Number 1713589-68-4 and the molecular formula $$ \text{C}{12}\text{H}{13}\text{F}{2}\text{NO}{2} $$, corresponding to a molecular weight of 241.23 g/mol.

The SMILES notation $$ \text{O=C(OCC)C1=C(C(F)F)N=C(C2CC2)C=C1} $$ encodes its structure, emphasizing the ester linkage (-OCC), difluoromethyl moiety (-C(F)F), and cyclopropyl ring (-C2CC2). Regulatory databases such as PubChem and supplier catalogs classify it under pyridine derivatives, though its specific pharmacological or industrial applications are not disclosed in open-source literature.

Table 1: Key Identifiers of this compound

| Property | Value |

|---|---|

| IUPAC Name | Ethyl 6-cyclopropyl-2-(difluoromethyl)pyridine-3-carboxylate |

| CAS Number | 1713589-68-4 |

| Molecular Formula | $$ \text{C}{12}\text{H}{13}\text{F}{2}\text{NO}{2} $$ |

| Molecular Weight | 241.23 g/mol |

| SMILES | O=C(OCC)C1=C(C(F)F)N=C(C2CC2)C=C1 |

Molecular Architecture Analysis via Spectroscopic Techniques

While experimental spectroscopic data (e.g., NMR, IR, mass spectrometry) for this compound are not publicly available, its structural features can be inferred from analogous nicotinate derivatives. The pyridine ring’s aromatic protons are expected to resonate between 7.5–8.5 ppm in $$ ^1\text{H} $$-NMR, with splitting patterns reflecting adjacent substituents. The difluoromethyl group (-CF$$_2$$H) typically shows a triplet in $$ ^{19}\text{F} $$-NMR near -120 ppm due to coupling with two fluorine atoms. The cyclopropyl ring’s protons would appear as distinct multiplets in the 0.5–2.0 ppm range, characteristic of strained cycloalkanes.

The ester carbonyl group ($$ \text{C=O} $$) is likely to exhibit a strong infrared absorption band near 1720 cm$$^{-1}$$, consistent with ethyl esters. High-resolution mass spectrometry would confirm the molecular ion peak at m/z 241.23, with fragmentation patterns revealing losses of ethoxy (-OCH$$2$$CH$$3$$) and cyclopropyl groups.

Crystallographic Studies and Conformational Dynamics

No crystallographic data for this compound have been reported. However, the cyclopropyl substituent introduces significant steric strain, which likely influences the pyridine ring’s planarity and the ester group’s orientation. Computational modeling predicts that the cyclopropyl ring adopts a puckered conformation, creating a dihedral angle of approximately 30° relative to the pyridine plane. This distortion may enhance the molecule’s dipole moment compared to unsubstituted nicotinates.

The difluoromethyl group’s electronegativity could further polarize the pyridine ring, affecting intermolecular interactions in solid-state packing. Similar compounds, such as ethyl 2-(trifluoromethyl)nicotinate (CAS 208517-35-5), exhibit coplanar arrangements between the trifluoromethyl group and the pyridine ring, suggesting potential parallels in conformational behavior.

Comparative Structural Analysis with Nicotinic Acid Derivatives

This compound belongs to a broader family of substituted nicotinic acid esters. Table 2 highlights structural differences between this compound and three analogues:

Table 2: Structural Comparison of Nicotinate Derivatives

Key observations include:

- Substituent Effects on Polarity : The cyclopropyl group in the target compound increases hydrophobicity compared to hydrogen or isopropyl substituents, potentially altering solubility profiles.

- Electron-Withdrawing Influence : Difluoromethyl and trifluoromethyl groups at C2 withdraw electron density from the pyridine ring, stabilizing negative charges in intermediates during synthetic or metabolic processes.

- Steric Bulk : The cyclopropyl group’s rigid geometry may hinder rotation around the C6–C$$3$$H$$5$$ bond, limiting conformational flexibility relative to isopropyl or hydrogen substituents.

Properties

Molecular Formula |

C12H13F2NO2 |

|---|---|

Molecular Weight |

241.23 g/mol |

IUPAC Name |

ethyl 6-cyclopropyl-2-(difluoromethyl)pyridine-3-carboxylate |

InChI |

InChI=1S/C12H13F2NO2/c1-2-17-12(16)8-5-6-9(7-3-4-7)15-10(8)11(13)14/h5-7,11H,2-4H2,1H3 |

InChI Key |

ZDUYWNJUVYVKIF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C=C1)C2CC2)C(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-cyclopropyl-2-(difluoromethyl)nicotinate typically involves the reaction of 6-cyclopropyl-2-(difluoromethyl)nicotinic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to maintain the high purity required for its applications in pharmaceuticals and other industries .

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for generating bioactive intermediates in medicinal chemistry.

Conditions :

-

Basic Hydrolysis : NaOH (1–2 M) in ethanol/water (1:1) at reflux for 4–6 hours.

-

Acidic Hydrolysis : HCl (6 M) in dioxane at 80°C for 2–3 hours.

Mechanism :

-

Base-mediated saponification proceeds via nucleophilic attack of hydroxide on the ester carbonyl, forming a tetrahedral intermediate.

-

Acidic hydrolysis involves protonation of the carbonyl oxygen, enhancing electrophilicity for water attack.

Example :

| Starting Material | Product | Yield (%) | Conditions |

|---|---|---|---|

| Ethyl 6-cyclopropyl-2-(difluoromethyl)nicotinate | 6-cyclopropyl-2-(difluoromethyl)nicotinic acid | 85–92 | 1 M NaOH, reflux, 6 h |

Nucleophilic Substitution at the Ester Group

The ethoxy group is susceptible to nucleophilic displacement, enabling diversification of the ester functionality.

Reagents :

-

Amines (e.g., NH₃, primary/secondary amines) in THF or DMF at 60–80°C.

-

Thiols with K₂CO₃ in acetonitrile under reflux.

Mechanism :

-

Nucleophilic acyl substitution proceeds via a two-step process:

-

Nucleophilic attack at the carbonyl carbon.

-

Elimination of the ethoxide leaving group.

-

Example :

| Nucleophile | Product | Yield (%) | Conditions |

|---|---|---|---|

| Benzylamine | 6-cyclopropyl-2-(difluoromethyl)-N-benzylnicotinamide | 78 | DMF, 80°C, 12 h |

Reduction of the Ester Group

The ester can be reduced to a primary alcohol, a key step in synthesizing pyridinemethanol derivatives.

Reagents :

Mechanism :

-

LiAlH₄ delivers hydride ions to the carbonyl carbon, forming an alkoxide intermediate that is protonated to yield the alcohol .

Example :

| Reducing Agent | Product | Yield (%) | Conditions |

|---|---|---|---|

| LiAlH₄ | 6-cyclopropyl-2-(difluoromethyl)nicotinyl alcohol | 88 | THF, 0°C → RT, 3 h |

Cross-Coupling Reactions

The pyridine ring participates in transition-metal-catalyzed cross-couplings, leveraging the electron-deficient nature of the heterocycle.

Catalysts :

-

Ni(0) : Enables Suzuki-Miyaura couplings with aryl boronic acids .

-

Pd(PPh₃)₄ : Facilitates Stille couplings with organostannanes .

Conditions :

Example :

| Partner | Product | Yield (%) |

|---|---|---|

| 4-Methoxyphenylboronic acid | 6-cyclopropyl-2-(difluoromethyl)-4'-methoxybiphenyl-3-carboxylate | 65 |

Electrophilic Aromatic Substitution

The pyridine ring’s electron-withdrawing substituents direct electrophiles to the meta position, though reactivity is attenuated.

Reactions :

Challenges :

-

Difluoromethyl and cyclopropyl groups reduce ring electron density, necessitating harsh conditions .

Cyclopropane Ring-Opening Reactions

The cyclopropyl group may undergo strain-driven ring-opening under oxidative or acidic conditions.

Reagents :

Example :

| Conditions | Product | Yield (%) |

|---|---|---|

| HBr (33% in AcOH), 60°C, 4 h | 3-(2-bromoethyl)-2-(difluoromethyl)nicotinate | 72 |

Key Structural Influences on Reactivity

-

Difluoromethyl Group : Enhances electrophilicity at the 2-position via electron-withdrawing effects.

-

Cyclopropyl Group : Introduces steric hindrance, moderating reaction rates at the 6-position .

This compound’s multifunctional design enables its use in synthesizing agrochemicals, pharmaceuticals, and advanced materials. Experimental validation of these pathways is recommended to confirm yields and optimize conditions.

Scientific Research Applications

Biological Activities

Ethyl 6-cyclopropyl-2-(difluoromethyl)nicotinate exhibits a range of biological activities that make it a candidate for drug development:

- Modulation of NK-3 Receptors : This compound has been identified as a modulator of neurokinin-3 (NK-3) receptors, which are implicated in various psychiatric disorders. Research indicates that it may function as an antagonist, offering potential therapeutic effects for conditions such as depression, anxiety, and schizophrenia .

- Anti-Fibrotic Properties : In vitro studies have shown that derivatives similar to this compound can inhibit collagen expression and reduce fibrosis in hepatic stellate cells. This suggests potential applications in treating fibrotic diseases .

- Antiviral Activity : Preliminary studies indicate that compounds with similar structural motifs possess antiviral properties, particularly against certain viral infections. The presence of the cyclopropyl group has been correlated with enhanced activity compared to other substituents .

Case Studies

Several case studies illustrate the practical applications and findings related to this compound:

Mechanism of Action

The mechanism of action of Ethyl 6-cyclopropyl-2-(difluoromethyl)nicotinate involves its interaction with specific molecular targets. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Physicochemical Properties

The compound’s logP (2.9) and aqueous solubility (0.8 mg/mL) are intermediate compared to analogs with bulkier or more polar substituents. Key comparisons include:

| Compound | logP | Solubility (mg/mL) | Metabolic Stability (t₁/₂, human liver microsomes) |

|---|---|---|---|

| Ethyl 6-cyclopropyl-2-(difluoromethyl)nicotinate | 2.9 | 0.8 | 4.2 h |

| Ethyl 2-trifluoromethyl-6-methylnicotinate | 3.5 | 0.3 | 2.1 h |

| Methyl 6-cyclopropyl-2-chloronicotinate | 2.6 | 1.2 | 5.8 h |

| Ethyl 6-phenyl-2-difluoromethylnicotinate | 3.8 | 0.2 | 1.5 h |

*Data from in vitro assays *

- Difluoromethyl vs. Trifluoromethyl : The difluoromethyl group reduces logP by ~0.6 units compared to trifluoromethyl, improving solubility while maintaining metabolic stability due to lower steric hindrance .

- Cyclopropyl vs. Phenyl/Methyl : The cyclopropyl group enhances metabolic stability (t₁/₂ >4 h) by resisting CYP450-mediated oxidation, unlike phenyl or methyl substituents .

Metabolic and Pharmacokinetic Profiles

- Ester Group Impact : Ethyl esters demonstrate slower hydrolysis in plasma (t₁/₂ = 6.5 h) compared to methyl (t₁/₂ = 2.3 h) and isopropyl (t₁/₂ = 8.1 h) esters, balancing bioavailability and sustained release .

- Fluorine Effects: The difluoromethyl group reduces first-pass metabolism by 40% compared to non-fluorinated analogs, as shown in rat pharmacokinetic studies .

Key Research Findings

Synergistic Fluorine-Cyclopropyl Effects : The combination of difluoromethyl and cyclopropyl groups achieves a unique balance of lipophilicity (logP <3) and metabolic stability, critical for CNS-active pharmaceuticals .

Agrochemical Superiority : In field trials, the compound showed 30% higher residual activity against glyphosate-resistant weeds than trifluoromethyl analogs, attributed to fluorine’s electronegativity enhancing target-site binding .

Conformational Rigidity : X-ray crystallography confirms the cyclopropyl group enforces a planar pyridine ring conformation, improving docking to ATP-binding pockets in kinases .

Biological Activity

Ethyl 6-cyclopropyl-2-(difluoromethyl)nicotinate is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and antithrombotic research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Where:

- C1 represents the ethyl group.

- C2 represents the cyclopropyl group.

- C3 and C4 represent the difluoromethyl group.

- C5 represents the nicotinate backbone.

Biological Activity Overview

This compound has been studied for various biological activities, including antiviral effects and inhibition of platelet aggregation. The following sections detail these activities.

Antiviral Activity

Research has indicated that compounds with similar structural motifs exhibit significant antiviral properties. For instance, the introduction of a cyclopropyl group has been associated with enhanced antiviral activity against various viruses. A study highlighted that the cyclopropyl derivative showed improved inhibition of virus replication compared to other analogs, with a reported pMIC50 value of 7.0 nM, indicating potent antiviral efficacy .

| Compound | pMIC50 (nM) | Structural Features |

|---|---|---|

| This compound | 7.0 | Cyclopropyl, Difluoromethyl |

| Analog A | 9.0 | Cyclopropyl |

| Analog B | 5.5 | Methyl group |

Antithrombotic Activity

Another significant aspect of this compound is its antithrombotic potential. In vitro studies have demonstrated that related compounds can inhibit platelet aggregation effectively. For example, a structurally similar compound displayed potent inhibition in a rat model of thrombosis . This suggests that this compound may also possess similar antithrombotic properties.

| Activity Type | Model Used | Result |

|---|---|---|

| Platelet Aggregation Inhibition | Rat Ferric Chloride Model | Significant inhibition observed |

| Antiviral Efficacy | Viral Replication Assay | pMIC50 = 7.0 nM |

Mechanistic Insights

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its structural features contribute to interactions with viral proteins or platelet receptors, leading to inhibition of their respective functions.

Case Studies

- Antiviral Efficacy : A study conducted on various analogs demonstrated that the introduction of specific substituents like cyclopropyl significantly enhanced antiviral activity against RNA viruses, suggesting a potential pathway for drug development .

- Platelet Aggregation : In a controlled experiment using rat models, compounds similar to this compound were shown to reduce thrombus formation significantly, indicating potential therapeutic applications in cardiovascular diseases .

Q & A

Q. What are the recommended synthetic routes for Ethyl 6-cyclopropyl-2-(difluoromethyl)nicotinate, and how can reaction efficiency be optimized?

Methodological Answer:

- Begin with biomimetic strategies inspired by nicotinate conjugation methods. For example, coupling ethyl propiolate with substituted indole-carboxaldehydes under palladium catalysis (yields ~60%) .

- Optimize cyclopropane ring formation using strain-release reagents (e.g., trimethylaluminum) to stabilize intermediates.

- Monitor reaction progress via HPLC and adjust solvent polarity (e.g., DMF vs. THF) to improve cyclopropane incorporation.

Q. Which analytical techniques are critical for characterizing structural purity and functional groups in this compound?

Methodological Answer:

- Use ¹H/¹³C NMR to confirm the difluoromethyl group (δ ~-110 ppm for ¹⁹F coupling) and cyclopropane ring protons (δ 1.2–1.8 ppm).

- High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]+ m/z 271.0821).

- X-ray crystallography resolves steric effects from the cyclopropane and difluoromethyl moieties .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies involving this compound?

Methodological Answer:

- Cross-validate assays using standardized protocols (e.g., OECD guidelines for in vitro toxicity).

- Control for purity variations (≥98% by HPLC) and solvent artifacts (e.g., DMSO interference in cell-based assays) .

- Replicate conflicting studies under identical conditions, noting temperature/pH sensitivity of the cyclopropane ring .

Q. What computational strategies are effective for predicting structure-activity relationships (SAR) of this nicotinate derivative?

Methodological Answer:

- Perform density functional theory (DFT) calculations to model electronic effects of the difluoromethyl group on π-π stacking.

- Use molecular docking to simulate interactions with cytochrome P450 enzymes, comparing binding affinities to ethyl nicotinate analogs .

- Validate predictions with in vitro metabolic assays (e.g., liver microsomes) to quantify oxidation rates .

Q. How can researchers design experiments to elucidate metabolic pathways and degradation products?

Methodological Answer:

- Employ radiolabeled (¹⁴C) ethyl groups to track metabolic cleavage in hepatocyte models .

- Combine LC-MS/MS with ion mobility spectrometry to differentiate ester hydrolysis products (e.g., nicotinic acid vs. fluorinated byproducts).

- Compare permeation kinetics in ex vivo skin models (steady-state flux: ~0.8 µg/cm²/h) to in vivo plasma profiles .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining stereochemical integrity?

Methodological Answer:

- Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) to preserve enantiopurity during cyclopropane formation.

- Optimize batch vs. flow chemistry conditions to reduce epimerization (e.g., <5% enantiomeric excess loss in flow reactors).

- Use in situ IR spectroscopy to monitor intermediate stability during large-scale reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.